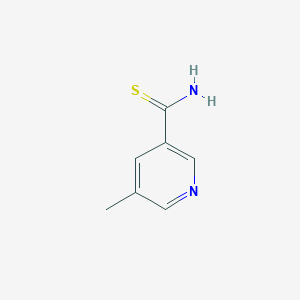![molecular formula C12H23NO B13520228 (8,8-Dimethyl-1-oxaspiro[4.5]decan-2-YL)methanamine](/img/structure/B13520228.png)
(8,8-Dimethyl-1-oxaspiro[4.5]decan-2-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{8,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanamine is a versatile small molecule scaffold used in various chemical and pharmaceutical applications. This compound is known for its unique spirocyclic structure, which imparts distinct chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {8,8-dimethyl-1-oxaspiro[4.5]decan-2-yl}methanamine typically involves a tandem Prins/pinacol reaction. This process uses aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. The reaction is catalyzed by a Lewis acid, resulting in the formation of 7-substituted-8-oxaspiro[4.5]decan-1-ones with excellent selectivity and yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high purity, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
{8,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like halides or alkoxides under basic conditions.
Major Products
The major products formed from these reactions include various substituted spirocyclic compounds, amine derivatives, and oxides.
Scientific Research Applications
{8,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of {8,8-dimethyl-1-oxaspiro[4.5]decan-2-yl}methanamine involves its interaction with molecular targets through its amine group. This interaction can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The spirocyclic structure also contributes to its unique reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
{8,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol: A related compound with a hydroxyl group instead of an amine group.
{8,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanamine hydrochloride: The hydrochloride salt form of the compound.
Uniqueness
The uniqueness of {8,8-dimethyl-1-oxaspiro[4.5]decan-2-yl}methanamine lies in its spirocyclic structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structure allows for unique interactions with molecular targets, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C12H23NO |
|---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
(8,8-dimethyl-1-oxaspiro[4.5]decan-2-yl)methanamine |
InChI |
InChI=1S/C12H23NO/c1-11(2)5-7-12(8-6-11)4-3-10(9-13)14-12/h10H,3-9,13H2,1-2H3 |
InChI Key |
GVIMTYSHWRVPTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CCC(O2)CN)CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


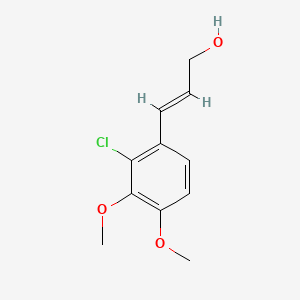


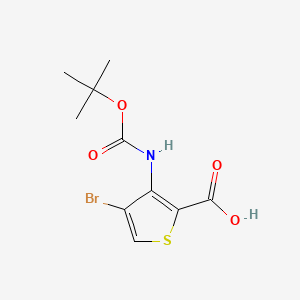
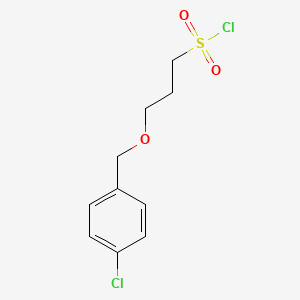
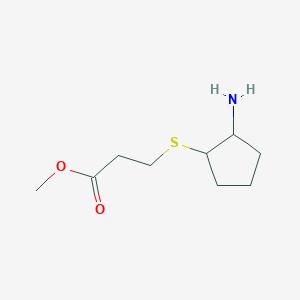
![3-Methyl-2-[4-(2-methylpropyl)phenyl]butanoic acid](/img/structure/B13520201.png)
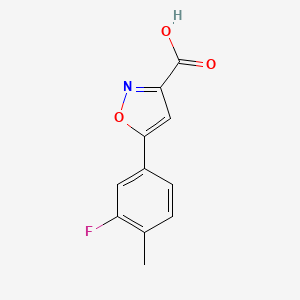
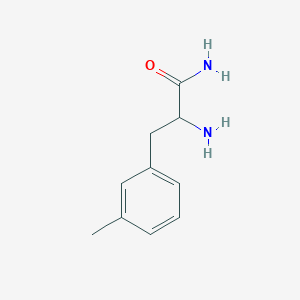
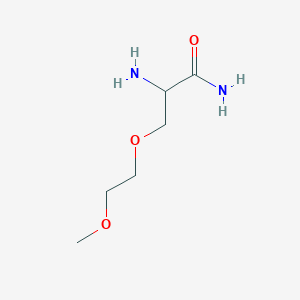
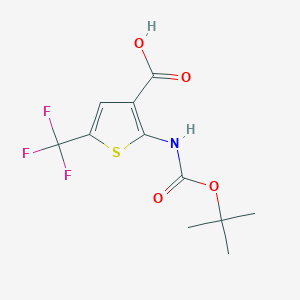
![4-{[(Tert-butoxy)carbonyl]amino}-2,6-dimethylbenzoicacid](/img/structure/B13520217.png)
![1-(1-(Pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)prop-2-en-1-one](/img/structure/B13520222.png)
